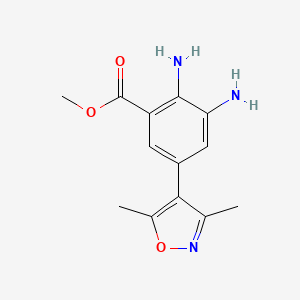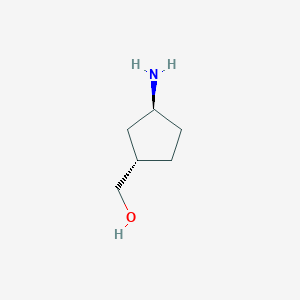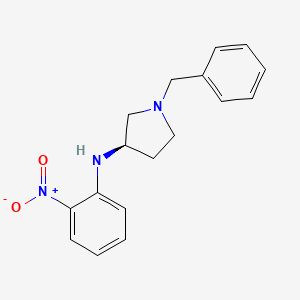
((R)-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine: is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Nitro-phenyl Group: The nitro-phenyl group can be introduced through a nitration reaction of a phenyl ring followed by coupling with the pyrrolidine ring.
Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Benzyl halides with a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Research: Used in studies involving enzyme interactions and receptor binding.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyrrolidine groups can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
(®-1-Benzyl-pyrrolidin-3-yl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.
(®-1-Benzyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group in the para position.
Uniqueness:
- The specific positioning of the nitro group in (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(3R)-1-benzyl-N-(2-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)18-15-10-11-19(13-15)12-14-6-2-1-3-7-14/h1-9,15,18H,10-13H2/t15-/m1/s1 |
InChI Key |
ORNFQWIOUAHOTC-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)
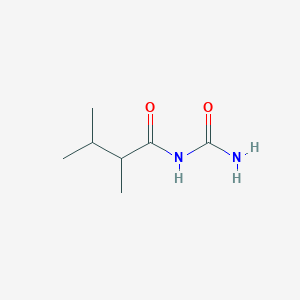
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)


![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
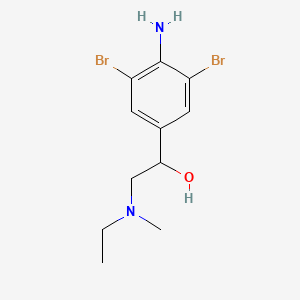
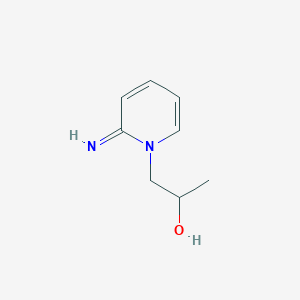
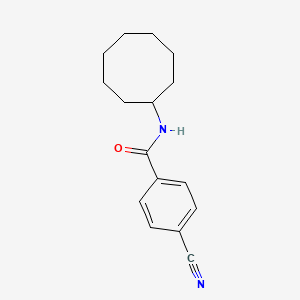

![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)

